N,N-Dimethyl-his-ome
Overview
Description
N,N-Dimethyl-his-ome, also known as N,N-dimethyl-L-histidine methyl ester, is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a dimethylamino group attached to the histidine methyl ester, making it a derivative of the amino acid histidine. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Scientific Research Applications
N,N-Dimethyl-his-ome has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Safety and Hazards
The safety data sheet for N,N-Dimethyl-his-ome suggests that it should be handled with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation when handling the compound . The compound is intended for research and development use only and is not recommended for medicinal, household, or other uses .
Mechanism of Action
Target of Action
N,N-Dimethyl-his-ome, similar to other N,N-dimethyl compounds, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .
Mode of Action
This compound interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . This means it can both activate and inhibit these receptors, leading to changes in the transmission of signals in the brain and influencing various physiological and psychological functions .
Biochemical Pathways
The compound’s interaction with serotonin receptors can affect downstream effects such as mood regulation, cognition, and perception .
Pharmacokinetics
The pharmacokinetics of N,N-Dimethyl compounds involve rapid absorption and distribution in the body, followed by quick elimination . The mean elimination half-life of similar compounds is reported to be around 9-12 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with serotonin receptors. It can lead to changes in mood, perception, and cognition, among other effects . .
Biochemical Analysis
Biochemical Properties
It is known that N,N-Dimethyl-his-ome can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-his-ome can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of histidine methyl ester with dimethylamine. The reaction typically occurs under mild conditions, using a suitable solvent such as methanol or ethanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the rapid and efficient production of the compound by precisely controlling reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow synthesis is advantageous for large-scale production due to its scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-his-ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Comparison with Similar Compounds
N,N-Dimethyl-his-ome can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds contain a dimethylamino group, but DMT is a well-known psychedelic compound with distinct pharmacological effects.
N,N-Dimethylformamide (DMF): DMF is a common solvent in organic synthesis, whereas this compound is primarily used as a research chemical.
N,N-Dimethylacetamide (DMA): Similar to DMF, DMA is used as a solvent and reagent in organic synthesis.
This compound is unique due to its specific structure and applications in research, particularly in the synthesis of biologically active molecules and its potential therapeutic uses .
Properties
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYETQVUKDKFP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CN=CN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426532 | |
Record name | N,N-Dimethyl-histidine-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170227-64-2 | |
Record name | N,N-Dimethyl-histidine-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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